molecular formula C5H10FNO3 B15288252 (3S)-4-Fluoro-3-hydroxy-L-valine CAS No. 773828-61-8

(3S)-4-Fluoro-3-hydroxy-L-valine

Cat. No.: B15288252
CAS No.: 773828-61-8
M. Wt: 151.14 g/mol
InChI Key: IORJTRZQKWHWNT-NQXXGFSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-Fluoro-3-hydroxy-L-valine is a chiral amino acid derivative with a fluorine atom at the 4th position and a hydroxyl group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Fluoro-3-hydroxy-L-valine typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of a 2-chloro-β-ketoester using carbonyl reductase from Lactobacillus fermentum. This process involves preparing engineering bacteria containing the enzyme, disrupting the cells to obtain the enzyme, and then mixing the enzyme with the substrate and other necessary reagents to carry out the reduction .

Industrial Production Methods

Industrial production of this compound can be scaled up using biocatalytic processes. These methods are environmentally friendly and offer high yields. The use of genetically modified microorganisms and enzyme-assisted extraction techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Fluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S)-4-Fluoro-3-hydroxy-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-4-Fluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-4-Fluoro-3-hydroxy-L-valine is unique due to its specific combination of a fluorine atom and a hydroxyl group on a chiral amino acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

773828-61-8

Molecular Formula

C5H10FNO3

Molecular Weight

151.14 g/mol

IUPAC Name

(2S,3S)-2-amino-4-fluoro-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H10FNO3/c1-5(10,2-6)3(7)4(8)9/h3,10H,2,7H2,1H3,(H,8,9)/t3-,5-/m1/s1

InChI Key

IORJTRZQKWHWNT-NQXXGFSBSA-N

Isomeric SMILES

C[C@@](CF)([C@@H](C(=O)O)N)O

Canonical SMILES

CC(CF)(C(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.